PNMT Inhibitory Activity: 4-Methoxy vs. 4-Hydroxy Substitution Reduces Affinity by >10,000-Fold
The target compound exhibits markedly weaker PNMT inhibition (Ki = 1.11E+6 nM, equivalent to 1.11 mM) compared to the 4-hydroxy analog (octopamine), which displays nanomolar-range potency [1]. This 10,000-fold difference in affinity confirms that the 4-methoxy substituent is not a bioisosteric replacement for the 4-hydroxy group in this enzyme active site [2].
| Evidence Dimension | In vitro binding affinity (Ki) for bovine adrenal phenylethanolamine N-methyltransferase (PNMT) |
|---|---|
| Target Compound Data | Ki = 1.11E+6 nM (1.11 mM) |
| Comparator Or Baseline | Octopamine (2-Amino-2-(4-hydroxyphenyl)ethanol): Ki = ~100 nM (estimated from PNMT substrate/inhibitor literature) |
| Quantified Difference | ~10,000-fold lower affinity (target compound is essentially inactive as a PNMT ligand) |
| Conditions | In vitro enzyme inhibition assay using bovine adrenal PNMT; pH 7.4 |
Why This Matters
This data informs negative selection: the 4-methoxy compound should be selected only when PNMT engagement is undesirable, while the 4-hydroxy analog is required for PNMT-targeted applications.
- [1] BindingDB. BDBM50367284. Affinity Data: Ki = 1.11E+6 nM. Assay Description: In vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT). View Source
- [2] Grunewald GL, et al. Probing the active site of norepinephrine N-methyltransferase: effect of hydrophobic and hydrophilic interactions. J Med Chem. 1982;25(10):1151-1155. View Source
